2-(Methylamino)-3-(1h-pyrazol-1-yl)propanamide
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-(methylamino)-3-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C7H12N4O/c1-9-6(7(8)12)5-11-4-2-3-10-11/h2-4,6,9H,5H2,1H3,(H2,8,12) |
InChI Key |
MYYGQXFROSAZDC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=CC=N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Intermediates
A foundational method involves the N-1 alkylation of 4-nitro-1H-pyrazole derivatives. As detailed in [EP3727377B1], this step employs methyl 2-bromo-2-methylpropanoate as the alkylating agent under basic conditions (e.g., cesium carbonate in DMF):
$$
\text{4-Nitro-1H-pyrazole} + \text{CH₃OCOC(CH₃)₂Br} \xrightarrow{\text{Cs₂CO₃, DMF}} \text{Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate}
$$
Key parameters:
Reduction of Nitro to Amino Groups
Catalytic hydrogenation (H₂/Pd-C in methanol) converts the nitro group to an amine, yielding 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate. This intermediate is critical for subsequent coupling reactions.
Amidation via Ammonolysis
The methyl ester undergoes ammonolysis using gaseous NH₃ in methanol to form the primary amide:
$$
\text{Methyl ester} + \text{NH₃} \rightarrow \text{2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide}
$$
Optimization Notes :
Coupling with Methylamine Sources
Introducing the methylamino group employs SN2 displacement using methylamine hydrochloride in N-methyl-2-pyrrolidone (NMP) with DIEA as a base:
$$
\text{2-(4-Chloro-pyrazol-1-yl)propanamide} + \text{CH₃NH₂·HCl} \xrightarrow{\text{DIEA, NMP}} \text{Target Compound}
$$
Critical Factors :
- Molar Ratio : 1:1.2 (substrate:methylamine) minimizes dimerization.
- Temperature : 90°C for 6 hr achieves 78% conversion.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Substitution
Byproduct Mitigation
- Dimerization : Controlled addition of methylamine at 0°C reduces undesired dimer formation from 15% to <5%.
- Oxidation : Use of argon atmosphere during hydrogenation prevents nitroso intermediate formation.
Advanced Characterization Techniques
Spectroscopic Analysis
Chromatographic Purity
Industrial-Scale Adaptations
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility and biological activity.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux at 110°C for 8 hrs | 3-(1H-Pyrazol-1-yl)-2-(methylamino)propanoic acid | 78% |
| Alkaline (NaOH, 2M) | Reflux at 90°C for 6 hrs | Sodium salt of the carboxylic acid | 85% |
Hydrolysis rates depend on steric hindrance from the pyrazole ring, which slightly retards reactivity compared to simpler amides.
Alkylation and Arylation
The methylamino group (-NHCH₃) participates in nucleophilic alkylation/arylation reactions, enabling side-chain diversification.
The pyrazole ring remains inert under mild alkylation conditions but may undergo electrophilic substitution under harsher regimes .
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole moiety exhibits site-selective reactivity, particularly at the N1 and C4 positions.
| Position | Electrophile | Conditions | Product |
|---|---|---|---|
| N1 | Methyl iodide | NaH, THF, 0°C → RT | 1-Methylpyrazole derivative |
| C4 | HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-Nitro-1H-pyrazole analogue |
Nitration at C4 proceeds with moderate regioselectivity, favoring substitution para to the existing pyrazole nitrogen .
Acylation Reactions
The secondary amine undergoes acylation to form tertiary amides, useful for probing structure-activity relationships.
| Acylating Agent | Catalyst | Product | Notes |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂ | N-Acetylated derivative | Rapid reaction (<1 hr) |
| Benzoyl chloride | DMAP, CHCl₃ | N-Benzoylated analogue | Requires elevated temps |
Acylation enhances metabolic stability but may reduce aqueous solubility due to increased hydrophobicity .
Reductive Transformations
Catalytic hydrogenation selectively reduces the pyrazole ring under controlled conditions:
| Catalyst | Conditions | Product | Outcome |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), MeOH, 25°C | Partially saturated pyrazoline derivative | Retains amide integrity |
Over-reduction to fully saturated pyrrolidine analogues is avoided by limiting reaction time .
Biological Interaction Studies
The compound interacts with kinase enzymes via hydrogen bonding (amide C=O and pyrazole N) and hydrophobic contacts (methylamino group). Key findings include:
-
Integrin-Linked Kinase (ILK) Inhibition : Competes with ATP-binding sites (IC₅₀ = 0.6 μM) by forming a hydrogen bond with Glu359 and hydrophobic interactions with Leu216 .
-
pH-Dependent Reactivity : The pyrazole ring’s tautomerism shifts under physiological pH, altering binding affinities .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Amide (-CONH-) | Moderate | Hydrolysis, acylation |
| Methylamino (-NHCH₃) | High | Alkylation, arylation |
| Pyrazole ring | Site-selective | Electrophilic substitution, reduction |
Scientific Research Applications
2-(Methylamino)-3-(1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-3-(1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Pyrazole vs. Heteroaromatic Rings: The pyrazole ring in the target compound contributes to planar geometry and hydrogen-bonding capacity, similar to pyridyl-pyrazole hybrids (e.g., 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide) .
- Amino Groups: The methylamino group in the target compound may improve membrane permeability compared to tertiary amines or non-amino substituents (e.g., methoxyphenyl in Compound 4) .
Pharmacological and Physicochemical Properties
- Pyrazole Derivatives: Known for kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity. The pyridyl-pyrazole analog (Compound 6) exhibits hydrogen-bonding motifs that enhance target engagement .
- Benzimidazole Hybrids (Compound 8) : Benzimidazole moieties are associated with antiparasitic and antiviral activities. The isoxazole group in Compound 8 may confer metabolic stability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Methylamino)-3-(1H-pyrazol-1-yl)propanamide, and what reaction conditions are critical for achieving optimal yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between acrylamide derivatives and pyrazole-containing precursors. A validated protocol includes reacting 3-(2-pyridyl)pyrazole with acrylamide in dimethylformamide (DMF) under basic conditions (e.g., sodium hydroxide) at 70°C for 7 hours, followed by recrystallization from ethanol . Key parameters include stoichiometric control, solvent polarity (DMF enhances reactivity), and TLC monitoring to track reaction progress .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the molecular structure, while mass spectrometry (MS) verifies the molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Single-crystal X-ray diffraction, as demonstrated in related pyrazole derivatives, resolves stereochemical details .
Q. How do structural modifications to the pyrazole ring or methylamino group influence bioactivity?
- Methodological Answer : Substituents on the pyrazole ring (e.g., chloro, methyl) modulate lipophilicity and receptor binding affinity. The methylamino group’s position affects hydrogen-bonding potential, critical for interactions with enzymes or neurotransmitter receptors. Comparative studies using analogues with varied substituents (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) reveal structure-activity trends .
Advanced Research Questions
Q. What strategies can optimize synthesis when encountering low yields or byproduct formation?
- Methodological Answer : Computational reaction path searches (e.g., quantum chemical calculations) identify optimal conditions, such as solvent selection (ethanol vs. DMF) or catalyst loading adjustments. Stepwise reagent addition and temperature gradients (e.g., 50–80°C) minimize side reactions. ICReDD’s feedback loop between computation and experimentation accelerates optimization .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological systems?
- Methodological Answer : Use radioligand displacement assays to screen for receptor targets (e.g., GABA_A or NMDA receptors). Molecular docking simulations predict binding modes, while in vitro neuronal assays (e.g., calcium imaging in primary neurons) validate functional effects. Comparative studies with structurally similar compounds (e.g., ethyl pyrazolylpropanoates) highlight target specificity .
Q. What methodologies address discrepancies in reported pharmacological data for pyrazole-based compounds?
- Methodological Answer : Reassess compound purity using HPLC-MS and confirm structural conformity via X-ray crystallography. Reproduce experiments under standardized conditions (pH 7.4, 37°C) to control variables. Meta-analysis of dose-response data across studies identifies outliers, while molecular dynamics simulations explain variability in receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
